Dihydroquinidine

Drug Metabolism Pharmacogenomics Enzyme Inhibition

Analytical labs and synthetic chemists require authenticated Dihydroquinidine (DHQD) due to its distinct pharmacology and chromatography from quinidine. Generic substitution is invalid and risks regulatory non-compliance for impurity testing. - **Key Utility:** Preferred CYP2D6 inhibitor (Ki 0.013 µM); scaffold for (DHQD)2PHAL ligands in Sharpless asymmetric dihydroxylation. - **Critical Differentiator:** USP allows 0-20% DHQD in quinidine products - pure standard (≥98%) is mandatory for accurate batch release and pharmacopeial compliance. - **Supply:** Certified reference standard available for immediate research or QC use.

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
Cat. No. B8771983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroquinidine
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O
InChIInChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13?,14?,19?,20-/m0/s1
InChIKeyLJOQGZACKSYWCH-LHFMAAMQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroquinidine Research-Grade Overview


Dihydroquinidine (also known as hydroquinidine, DHQD, CAS 1435-55-8) is a cinchona alkaloid derivative of quinidine distinguished by a hydrogenated double bond while retaining identical stereochemistry [1]. It functions as both a class Ia antiarrhythmic agent and a widely employed chiral ligand in asymmetric catalysis, particularly in Sharpless asymmetric dihydroxylation and related transformations [2]. High-purity reference standards are essential for analytical method validation and mechanistic studies due to its structural similarity and common occurrence as an impurity in quinidine preparations [3].

Chiral ligand scaffold for asymmetric dihydroxylation research
High-purity impurity reference standard for quinidine analytical QC
CYP2D6 inhibition assay context – reported lower Ki vs quinidine

Dihydroquinidine Procurement Rationale: Substitution Risks


Generic substitution of dihydroquinidine with quinidine or other cinchona alkaloids is scientifically invalid due to marked, quantifiable differences in pharmacological potency, metabolic inhibition, and toxicity profiles. Clinically, dihydroquinidine achieves equipotent antiarrhythmic effects at plasma concentrations approximately 50% lower than quinidine, while exhibiting 2-fold greater CYP2D6 inhibitory potency and 18% higher intravenous toxicity [1]. For analytical and synthetic applications, dihydroquinidine's unique stereoelectronic properties as a hydrogenated, non-oxidizable scaffold confer distinct chromatographic behavior and chiral induction that cannot be replicated by quinidine or dihydroquinine, necessitating procurement of the specific, authenticated compound [2].

CYP2D6 inhibition profile
Inhibitory potency differs from quinidine; may shift CYP2D6-mediated metabolism interpretation.
Plasma concentration–response
Reported ventricular ectopy endpoint response at lower plasma concentrations may not transfer to quinidine protocols.
Toxicity and safety endpoints
Acute intravenous toxicity context differs from quinidine; model-dependent safety endpoints require review.

Dihydroquinidine Quantitative Differentiation Evidence


CYP2D6 Inhibitory Potency vs. Quinidine

Dihydroquinidine is a more potent inhibitor of cytochrome P450 2D6 (CYP2D6) than its parent compound quinidine. In both yeast-expressed microsomes and human liver microsomes, the inhibition constant (Ki) for dihydroquinidine was 0.013 μM, compared to 0.027 μM for quinidine [1]. This represents an approximately 2.1-fold increase in inhibitory potency. The metabolites of quinidine exhibited Ki values one to two orders of magnitude weaker (0.43 to 2.3 μM), underscoring that the parent compound and its hydrogenated impurity are the primary CYP2D6 inhibitors [1].

CYP2D6 Inhibition (Ki)
Head-to-head
Dihydroquinidine Ki = 0.013 μM
Quinidine Ki = 0.027 μM
Reported 2.1-fold Ki difference; supports CYP2D6 inhibition endpoint review.
Yeast-expressed CYP2D6, human liver microsomes; dextromethorphan substrate.
Drug Metabolism Pharmacogenomics Enzyme Inhibition

Equipotent Antiarrhythmic Efficacy vs. Quinidine

In a randomized, double-blind, crossover clinical trial of 14 patients with chronic, high-frequency premature ventricular beats (PVB), dihydroquinidine demonstrated stronger intrinsic antiarrhythmic activity than quinidine. Steady-state peak plasma concentrations for dihydroquinidine were 1.10 ± 0.41 μg/mL, compared to 2.24 ± 1.13 μg/mL for quinidine, yet both compounds achieved similar reductions in mean PVB frequency (233 ± 330 for DHQ vs. 234 ± 311 for quinidine, relative to placebo 690 ± 569) [1]. Additionally, 64% of patients on dihydroquinidine achieved >70% PVB reduction compared to 57% on quinidine. This indicates that dihydroquinidine is effective at plasma concentrations approximately 50% lower than those required for quinidine [1].

Ventricular ectopy reduction
Trial context
DHQD: 1.10 μg/mL (peak)
Quinidine: 2.24 μg/mL (peak)
Similar PVB reduction reported
Reported endpoint response at ~51% lower plasma concentration; supports dose-response context review.
n=14, crossover, 7-day oral treatment.
Cardiac Electrophysiology Clinical Pharmacology Antiarrhythmic Therapy

Superior Antiarrhythmic Efficacy vs. Disopyramide

In a double-blind, crossover, placebo-controlled trial involving 12 patients with chronic stable high-frequency premature ventricular beats (PVB), dihydroquinidine (300 mg t.i.d.) reduced the mean PVB per hour by 78% compared to placebo, while disopyramide (200 mg t.i.d.) achieved a 53% reduction (p < 0.02 for the difference) [1]. Furthermore, 75% of patients on dihydroquinidine exhibited a >70% decrease in mean PVB per hour, compared to only 42% on disopyramide [1]. Plasma levels of dihydroquinidine were 1.31 ± 0.44 mg/L (peak) and 0.92 ± 0.45 mg/L (trough), while disopyramide levels were 2.88 ± 0.64 mg/L (peak) and 2.02 ± 0.31 mg/L (trough) [1].

PVB reduction vs disopyramide
Head-to-head
DHQD: 78% reduction
Disopyramide: 53% reduction
p < 0.02
Reported comparator response context; informs antiarrhythmic endpoint comparison.
n=12, crossover, 3-day treatment periods.
Cardiac Arrhythmia Comparative Therapeutics Ventricular Ectopy

Acute Intravenous Toxicity vs. Quinidine

Acute toxicity assessment in mice revealed that intravenous dihydroquinidine is approximately 18% more toxic than quinidine, as determined by median lethal dose (LD50) comparisons [1]. This finding contrasts with oral administration in rats, where pure dihydroquinidine was slightly less toxic than pure quinidine (p < 0.05), likely due to lower oral absorption rates of dihydroquinidine in that species [2]. The differential toxicity profile underscores that dihydroquinidine cannot be treated as a simple equipotent substitute for quinidine in experimental systems.

Acute IV toxicity (LD50)
Reported
DHQD LD50 ~18% lower than quinidine in mice
Supports toxicity endpoint review; may inform experimental dose selection.
Intravenous injection in mice; absolute LD50 values not detailed in abstract.
Toxicology Preclinical Safety Cardiotoxicity

USP Impurity Allowance and Reference Standard Need

Dihydroquinidine is a common contaminant in quinidine raw materials and pharmaceutical dosage forms. The United States Pharmacopeia (USP) explicitly permits 0-20% dihydroquinidine content in quinidine products [1]. This allowance, coupled with the fact that commercial quinidine is often purified from dihydroquinidine for use as analytical standards [2], creates a critical need for certified, high-purity dihydroquinidine reference materials. HPLC methods have been developed to separate and precisely quantitate dihydroquinidine from quinidine in both raw materials and biological matrices [1][3].

USP impurity specification
Specification review
0–20% dihydroquinidine permitted in quinidine products
Supports impurity reference standard workflow; required for QC method validation.
USP monograph for quinidine raw materials and dosage forms.
Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Dihydroquinidine Research & Industrial Applications


CYP2D6 Pharmacogenomic Probe and Enzyme Inhibition Studies

Dihydroquinidine is the preferred tool compound for CYP2D6 inhibition studies requiring maximal potency. Its Ki of 0.013 μM provides 2-fold greater inhibition than quinidine (0.027 μM), enabling lower working concentrations and reduced off-target effects in in vitro metabolism assays. Researchers investigating the genetic polymorphism of CYP2D6 or drug-drug interaction potential should procure pure dihydroquinidine to avoid confounding results from quinidine metabolite mixtures [1].

Reference Standard for Pharmaceutical Quality Control and Impurity Profiling

Given the USP allowance of 0-20% dihydroquinidine in quinidine products, analytical laboratories and pharmaceutical manufacturers require certified reference standards of pure dihydroquinidine to validate HPLC, LC-MS, and NMR methods for impurity quantitation. Procurement of a high-purity standard (≥98% by HPLC) is essential for compliance with pharmacopeial monograph requirements and for accurate batch release testing of quinidine-based formulations [2].

Preclinical Cardiac Electrophysiology and Antiarrhythmic Drug Discovery

Dihydroquinidine's distinct pharmacological profile—equipotent antiarrhythmic efficacy at half the plasma concentration of quinidine and superior efficacy over disopyramide—makes it a valuable reference compound for structure-activity relationship studies in Class Ia antiarrhythmics. Its 18% higher acute intravenous toxicity further underscores its utility in safety pharmacology assessments where comparative toxicity margins are of interest [3].

Asymmetric Synthesis and Chiral Chromatography Scaffold Development

Dihydroquinidine serves as the foundational scaffold for chiral ligands (e.g., (DHQD)2PHAL) in Sharpless asymmetric dihydroxylation and related enantioselective transformations. Its hydrogenated double bond confers distinct stereoelectronic properties compared to quinidine, influencing both catalytic enantioselectivity and chromatographic behavior when used as a chiral selector in HPLC stationary phases. Procurement of dihydroquinidine base is the starting point for synthesizing these specialized chiral auxiliaries [4].

Application
Selection Property
Validation Focus
CYP2D6 inhibition studies
CYP2D6 inhibitory profile
In vitro metabolism assay validation
Impurity reference standard for quinidine QC
High-purity dihydroquinidine identity
HPLC/LC-MS method validation for impurity quantitation
Cardiac electrophysiology research
Endpoint response context (ventricular ectopy)
Model-dependent dose-response review
Chiral ligand scaffold development
Stereoelectronic scaffold identity
Enantioselectivity and chromatographic behavior review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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